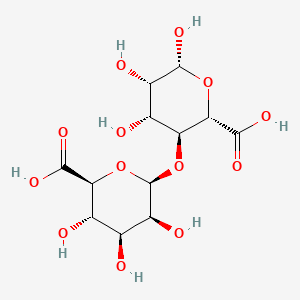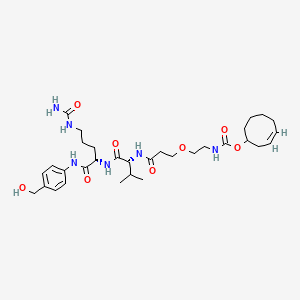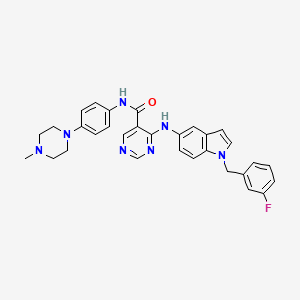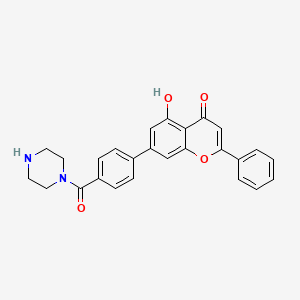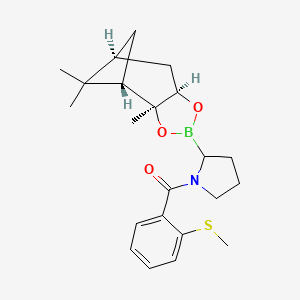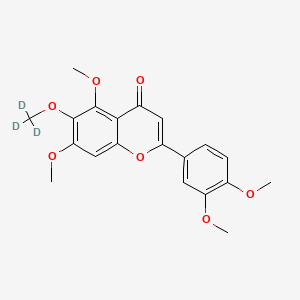
Sinensetin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sinensetin-d3 is a deuterated derivative of sinensetin, a polymethoxylated flavonoid found in various citrus fruits and Orthosiphon aristatus var. aristatus. Sinensetin is known for its strong anticancer activities and a variety of other pharmacological benefits. The deuterated form, this compound, is often used in scientific research to study the metabolic pathways and pharmacokinetics of sinensetin due to the presence of deuterium atoms which provide stability and traceability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sinensetin-d3 involves the incorporation of deuterium atoms into the sinensetin molecule. One common method is the hydrogen-deuterium exchange reaction, where sinensetin is treated with deuterium gas in the presence of a catalyst. Another method involves the use of deuterated reagents in the synthesis of sinensetin from its precursors.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process requires specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium atoms into the sinensetin molecule. The purity and yield of the final product are critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions: Sinensetin-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Methoxy groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sinensetin-d3 is widely used in scientific research due to its stability and traceability. Some of its applications include:
Chemistry: Used as a tracer in studying the metabolic pathways and degradation of sinensetin.
Biology: Employed in cell culture studies to investigate the biological effects of sinensetin.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sinensetin.
Industry: Utilized in the development of new drugs and therapeutic agents based on the sinensetin structure.
Mechanism of Action
Sinensetin-d3 exerts its effects through various molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. The presence of deuterium atoms enhances the stability of the compound, allowing for prolonged activity and better traceability in biological systems. This compound also interacts with cellular receptors and signaling pathways, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
Sinensetin-d3 is unique due to the presence of deuterium atoms, which provide enhanced stability and traceability compared to non-deuterated sinensetin. Similar compounds include:
Eupatorin: Another polymethoxylated flavonoid with similar pharmacological activities.
3′-Hydroxy-5,6,7,4′-tetramethoxyflavone: Known for its vasodilatory and antihypertensive properties.
Nobiletin: A polymethoxylated flavonoid with strong anticancer and anti-inflammatory activities.
This compound stands out due to its enhanced stability and suitability for detailed pharmacokinetic studies, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C20H20O7 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-6-(trideuteriomethoxy)chromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-22-13-7-6-11(8-15(13)23-2)14-9-12(21)18-16(27-14)10-17(24-3)19(25-4)20(18)26-5/h6-10H,1-5H3/i4D3 |
InChI Key |
LKMNXYDUQXAUCZ-GKOSEXJESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2C(=C1OC)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


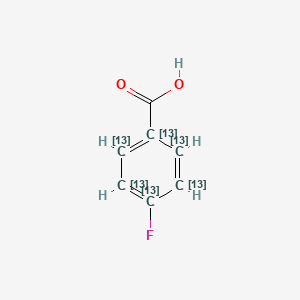
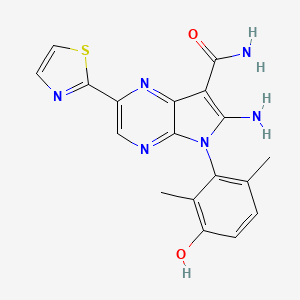
![4-Methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-2-thiophenecarboxylic Acid-d7](/img/structure/B15143560.png)
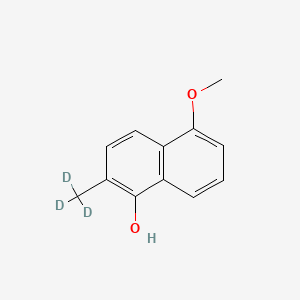
![(2,3,4,5,6-pentafluorophenyl) (2S)-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate](/img/structure/B15143567.png)

